Cas no 1021-39-2 (Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl-)
![Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl- structure](https://es.kuujia.com/scimg/cas/1021-39-2x500.png)
1021-39-2 structure
Nombre del producto:Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl-
Número CAS:1021-39-2
MF:C11H14N2O3S
Megavatios:254.305461406708
MDL:MFCD02060810
CID:144683
PubChem ID:237539
Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl- Propiedades químicas y físicas
Nombre e identificación
-
- Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl-
- 3-cyclopropyl-1-(4-methylphenyl)sulfonyl-urea
- N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide
- 1-Cyclopropyl-3-p-toluolsulfonyl-harnstoff
- N-cyclopropyl-N'-(toluene-4-sulfonyl)-urea
- N-Cyclopropyl-N'-(toluol-4-sulfonyl)-harnstoff
- N-p-Tolylsulfonyl-N'-cyclopropyl-harnstoff
- 1021-39-2
- 1-(CYCLOPROPYL)-3-((4-METHYLPHENYL)SULFONYL)UREA
- AKOS022169956
- MS-8316
- 3-cyclopropyl-1-(4-methylbenzenesulfonyl)urea
- 1-cyclopropyl-3-(4-methylphenyl)sulfonylurea
- DTXSID60907086
- NSC41175
- MFCD02060810
- N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid
- NSC-41175
- Benzenesulfonamide, N-[(cyclopropylamino)carbonyl]-4-methyl-
-
- MDL: MFCD02060810
- Renchi: InChI=1S/C11H14N2O3S/c1-8-2-6-10(7-3-8)17(15,16)13-11(14)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,12,13,14)
- Clave inchi: IMYPGUMLOXGEJJ-UHFFFAOYSA-N
- Sonrisas: C1(NC(NS(C2C=CC(C)=CC=2)(=O)=O)=O)CC1
Atributos calculados
- Calidad precisa: 254.07262
- Masa isotópica única: 254.07251349g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 3
- Complejidad: 376
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 83.6Ų
Propiedades experimentales
- Denso: 1.36±0.1 g/cm3(Predicted)
- Punto de fusión: 165-168 °C
- PSA: 75.27
- Logp: 3.00790
- PKA: 5.26±0.10(Predicted)
Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-50mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 50mg |
¥1430 | 2023-04-17 | |
abcr | AB163655-10g |
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea; . |
1021-39-2 | 10g |
€482.50 | 2024-06-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-10mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 10mg |
¥819 | 2023-04-17 | |
abcr | AB163655-10 g |
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea |
1021-39-2 | 10 g |
€482.50 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-1mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 1mg |
¥482 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-2mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 2mg |
¥504 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-5mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 5mg |
¥682 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-25mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 25mg |
¥1228 | 2023-04-17 | |
abcr | AB163655-5g |
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea; . |
1021-39-2 | 5g |
€377.50 | 2024-06-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-100mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 100mg |
¥1755 | 2023-04-17 |
Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl- Literatura relevante
-
1. Addition reactions on co-ordinated olefinic ligands. Part 8. Platinum(II) complexes of 1,1 -dimethylallene and their reaction with amines. Molecular structure of the zwitterionic derivative dichloro-[1-(NN-diethylammoniomethyl)-2-methylprop-1-enyl](triphenylphosphine) platinum(II)Augusto De Renzi,Benedetto Di Blasio,Achille Panunzi,Carlo Pedone,Aldo Vitagliano J. Chem. Soc. Dalton Trans. 1978 1392
1021-39-2 (Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl-) Productos relacionados
- 1219794-57-6(Tolbutamide-d)
- 64-77-7(Tolbutamide)
- 2305561-03-7(N-[2-(4-Fluorobenzoyl)-3-pyridinyl]-2-propenamide)
- 1390654-53-1({[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride)
- 1862611-72-0(4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine)
- 2228487-17-8(3-(5-fluoro-2-methoxy-4-methylphenyl)methylazetidin-3-ol)
- 716340-19-1(N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine)
- 1483261-27-3(2-{(2,3-dichlorophenyl)methylamino}propane-1,3-diol)
- 1805407-74-2(2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride)
- 1699300-53-2(Methyl 1-ethylpyrazole-4-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1021-39-2)Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl-

Pureza:99%/99%
Cantidad:5g/10g
Precio ($):224.0/286.0